7-(2,5-dimethoxyphenyl)-4-(3-fluorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
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Overview
Description
Synthesis Analysis
Synthesis of compounds structurally related to "7-(2,5-dimethoxyphenyl)-4-(3-fluorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione" has been demonstrated through various methods. For instance, the synthesis and characterization of similar quinoline derivatives involve multistep reactions, starting from basic aromatic compounds and proceeding through cyclization, nitration, and alkylation steps to achieve the target molecule (Patel et al., 2022).
Molecular Structure Analysis
The molecular structure of quinolinediones and related compounds has been extensively studied using techniques such as X-ray diffraction. These studies reveal intricate details about the crystal structure, confirming the presence of key functional groups and the overall spatial arrangement of atoms within the molecule (Wang et al., 2006).
Chemical Reactions and Properties
Quinolinediones and similar compounds participate in a variety of chemical reactions. Their reactivity can be attributed to the presence of multiple functional groups, enabling them to undergo substitution reactions, cyclization, and interactions with nucleophiles and electrophiles. For example, studies have shown that related compounds can undergo oxidative demethylation and form complexes with halogens and acidic reagents, showcasing their chemical versatility (McOmine et al., 1969).
Physical Properties Analysis
The physical properties of quinolinediones, including melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments. These properties are influenced by the molecular structure, with the arrangement of functional groups and overall molecular geometry playing significant roles. Analytical techniques such as IR, NMR, and elemental analysis provide insights into these aspects, helping to elucidate the compound's physical characteristics (Wazzan et al., 2016).
Chemical Properties Analysis
The chemical properties of quinolinediones are closely tied to their structure, with the electronic configuration and presence of heteroatoms contributing to their reactivity. DFT and TD-DFT calculations, alongside spectroscopic characterization, offer a deeper understanding of these compounds' chemical behaviors, including their electronic transitions, molecular orbitals, and potential for forming intermolecular interactions (Yoshida et al., 1991).
properties
IUPAC Name |
7-(2,5-dimethoxyphenyl)-4-(3-fluorophenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FNO4/c1-28-16-6-7-21(29-2)17(11-16)14-9-19-23(20(26)10-14)18(12-22(27)25-19)13-4-3-5-15(24)8-13/h3-8,11,14,18H,9-10,12H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKMVOUGCBXNCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CC3=C(C(CC(=O)N3)C4=CC(=CC=C4)F)C(=O)C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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